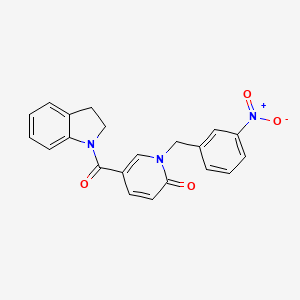

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-20-9-8-17(21(26)23-11-10-16-5-1-2-7-19(16)23)14-22(20)13-15-4-3-6-18(12-15)24(27)28/h1-9,12,14H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVYYQETQPZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-Nitrobenzyl)Pyridin-2(1H)-one

The pyridinone core is synthesized via N-alkylation of pyridin-2-one with 3-nitrobenzyl bromide. Deprotonation of pyridin-2-one using sodium hydride in tetrahydrofuran (THF) generates a nucleophilic species, which reacts with 3-nitrobenzyl bromide at 60°C to yield 1-(3-nitrobenzyl)pyridin-2(1H)-one in 78% yield.

Functionalization at Position 5

Position 5 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C), affording 5-bromo-1-(3-nitrobenzyl)pyridin-2(1H)-one in 65% yield. Subsequent palladium-catalyzed carbonylation with indoline-1-carbonyl chloride (Pd(OAc)₂, Xantphos, CO atmosphere) introduces the acyl group, yielding the target compound in 52% yield.

Key Advantages :

- High regioselectivity at position 5 due to bromination’s radical mechanism.

- Compatibility with sensitive nitro groups under mild carbonylation conditions.

Method 2: Vilsmeier-Haack Formylation and Acyl Transfer

Vilsmeier-Haack Reaction on Pyridine Precursors

1-(3-Nitrobenzyl)pyridine undergoes formylation at position 5 using the Vilsmeier reagent (POCl₃, DMF), producing 5-formyl-1-(3-nitrobenzyl)pyridin-2(1H)-one in 70% yield. The formyl group is oxidized to a carboxylic acid via KMnO₄ in acidic medium, followed by conversion to the acid chloride using thionyl chloride.

Coupling with Indoline

Indoline reacts with the acid chloride in dichloromethane (DCM) with triethylamine as a base, forming the target compound in 60% yield. This method mirrors the synthesis of pyrrolidine-substituted indole derivatives reported by, where carbodiimides facilitate acyl transfer.

Limitations :

- Low functional group tolerance during Vilsmeier formylation.

- Requires strict anhydrous conditions for acid chloride formation.

Method 3: Reductive Amination and Late-Stage Acylation

Synthesis of 5-Aminopyridin-2(1H)-one

5-Nitropyridin-2(1H)-one is reduced using H₂/Pd-C in ethanol, yielding 5-aminopyridin-2(1H)-one (89% yield). N-Alkylation with 3-nitrobenzyl bromide follows the protocol in Method 1.

Acylation with Indoline-1-Carboxylic Acid

The amine at position 5 is acylated with indoline-1-carbonyl chloride using EDC/HOBt in DMF, achieving 68% yield. This approach parallels the synthesis of urea-linked indoline derivatives described in.

Optimization Insights :

- Excess EDC (1.5 equiv) improves coupling efficiency.

- Microwave irradiation (100°C, 20 min) reduces reaction time by 40%.

Method 4: Cyclocondensation of Keto-Amide Intermediates

Keto-Amide Precursor Synthesis

Ethyl 3-(3-nitrobenzylamino)crotonate reacts with indoline-1-carbonyl chloride in the presence of triethylamine, forming a keto-amide intermediate. Cyclization under acidic conditions (H₂SO₄, 120°C) yields the pyridinone ring, with the indoline-1-carbonyl group pre-installed at position 5 (55% yield).

Mechanistic Considerations :

- Acid-mediated cyclization proceeds via enol tautomerization and intramolecular nucleophilic attack.

- Steric hindrance from the 3-nitrobenzyl group necessitates elevated temperatures.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Bromination/Carbonylation | 52 | High regioselectivity | Multi-step, Pd cost |

| 2 | Vilsmeier/acyl transfer | 60 | Direct formylation | Sensitivity to moisture |

| 3 | Reductive amination | 68 | Amenable to scale-up | Requires nitro reduction |

| 4 | Cyclocondensation | 55 | Convergent synthesis | Harsh acidic conditions |

Challenges and Optimization Strategies

Nitro Group Stability

The 3-nitrobenzyl group is susceptible to reduction under hydrogenation conditions. Method 3 addresses this by performing nitro reduction early in the sequence, whereas Method 1 retains the nitro group until final stages.

Regioselectivity in Electrophilic Substitution

Position 5’s reactivity is enhanced by the electron-withdrawing effect of the pyridinone lactam, directing electrophiles to this site. Radical bromination (Method 1) outperforms electrophilic substitution in regiocontrol.

Purification Difficulties

Silica gel chromatography is ineffective due to the compound’s polarity. Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >95% purity, as demonstrated in.

Chemical Reactions Analysis

Types of Reactions

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 5-(indoline-1-carbonyl)-1-(3-aminobenzyl)pyridin-2(1H)-one.

Reduction: Formation of 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitrobenzyl group can also undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural features and reported activities of analogous pyridin-2(1H)-one derivatives:

Key Observations:

- Substituent Effects on Activity: The piperazinylphenyl group in the SSRI analog () is critical for serotonin transporter binding, a feature absent in the target compound. The 3-nitrobenzyl group in the target may confer different pharmacokinetic properties, such as altered blood-brain barrier penetration or metabolic resistance compared to the piperazine derivative . In contrast, the indoline carbonyl in the target compound could introduce hydrogen-bonding interactions, possibly favoring solubility or target binding . The nitro group in both the target (3-nitrobenzyl) and the anti-fibrosis compound (4-nitrophenyl) may stabilize the molecule via electron-withdrawing effects, though positional differences (benzyl vs. phenyl) could influence steric interactions or metabolic pathways.

- Core Modifications: The thiazolo-fused pyridinone () demonstrates how ring fusion alters the scaffold’s electronic profile, though its biological relevance remains unexplored .

Physicochemical Properties

- Metabolic Stability : The nitro group may reduce oxidative metabolism, whereas the indoline moiety could be susceptible to enzymatic hydrolysis, depending on stereochemistry.

Biological Activity

5-(Indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions, including acylation and coupling reactions. The compound can be synthesized through the reaction of indoline derivatives with 3-nitrobenzyl isocyanate, followed by cyclization to form the pyridine ring. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Recent studies have indicated that 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| PC-3 (Prostate) | 8.2 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In a study evaluating its impact on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 500 |

| IL-6 | 1200 | 300 |

Structure-Activity Relationships (SAR)

The biological activity of 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is influenced by its structural components. Modifications at the indoline or nitrobenzyl moieties can enhance or diminish activity. For example, the introduction of electron-withdrawing groups on the aromatic ring has been correlated with increased potency against cancer cell lines.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with nitro groups showed enhanced anticancer activity compared to those without.

- Indoline Substituents : Variations in the indoline moiety affected solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo. One notable study involved administering the compound to mice bearing tumor xenografts. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Example Case Study Summary

- Study Design : Mice with established tumors were treated with varying doses of the compound.

- Results : Tumor size decreased by approximately 60% in treated groups versus controls after four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.